molecular formula C16H18N2O4 B12041564 Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 618070-59-0

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12041564
CAS No.: 618070-59-0
M. Wt: 302.32 g/mol
InChI Key: HSOQLDARIPTFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 1H-pyrazole core substituted at three positions:

  • Position 1: A 2-(4-methoxyphenyl)-2-oxoethyl group, introducing both ketone and methoxy-substituted aromatic moieties.
  • Position 3: An ethyl carboxylate ester, enhancing solubility and influencing reactivity.
  • Position 5: A methyl group, contributing to steric and electronic modulation.

Its synthesis typically involves multi-step reactions, including cyclocondensation and alkylation, to install the 2-oxoethyl and aromatic substituents.

Properties

CAS No.

618070-59-0

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3

InChI Key

HSOQLDARIPTFDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, ethyl acetoacetate reacts with hydrazine derivatives under acidic or basic conditions to form 5-methyl-1H-pyrazole-3-carboxylate intermediates. Substitution at the N1 position is achieved through alkylation. In one protocol, ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of potassium carbonate and acetonitrile under reflux. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo ketone.

Key Conditions :

  • Solvent: Dry acetonitrile

  • Base: Potassium carbonate (1.5 equivalents)

  • Temperature: Reflux (~82°C)

  • Duration: 1–2 hours

  • Yield: ~70–75% after purification

Purification and Crystallization

The crude product is purified via column chromatography using ethyl acetate/petroleum ether (1:4 v/v) and recrystallized from methylene chloride/ethyl acetate mixtures to obtain colorless crystals.

Patent-Based Synthesis Involving Dimethyl Carbonate Alkylation

A patented method for analogous pyrazole derivatives involves dimethyl carbonate as a methylating agent. While optimized for 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylates, this approach can be adapted for the target compound by modifying the electrophilic reagent.

Stepwise Alkylation and Chlorination

  • Methylation :
    3-Ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate in diethylene glycol dimethyl ether under basic conditions (potassium carbonate). The reaction occurs at 100–150°C for 8–12 hours, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

    Reagent Ratios :

    • 3-Ethyl-5-pyrazole carboxylate : Dimethyl carbonate : K₂CO₃ = 1 : 1–1.2 : 1–1.5 (molar)

  • Side Chain Introduction :
    The methylated intermediate undergoes further reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one under similar conditions to attach the 2-oxoethyl group.

Critical Process Parameters

  • Solvent : Diethylene glycol dimethyl ether enhances solubility and reaction efficiency.

  • Temperature Control : Maintaining 100–120°C prevents decomposition of sensitive intermediates.

  • Workup : Filtration to remove potassium carbonate, followed by vacuum distillation to isolate the product.

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield Advantages
Alkylation-CyclizationNucleophilic substitution, cyclizationReflux, K₂CO₃, acetonitrile70–75%Simplicity, scalable
Patent-BasedMethylation, side-chain addition100–150°C, diethylene glycol DME65–70%Adaptable for industrial production
Rh(II)-CatalyzedCarbene formation, cyclizationRT to 60°C, Sc(OTf)₃75–87%High regioselectivity, functional diversity

Optimization Challenges and Solutions

Byproduct Formation in Alkylation

Excess dimethyl carbonate or prolonged heating can lead to over-alkylation. Solutions include:

  • Stoichiometric Control : Limiting dimethyl carbonate to 1.2 equivalents.

  • Temperature Modulation : Lowering reaction temperature to 100°C reduces side reactions.

Purification Difficulties

The polar nature of intermediates complicates isolation. Solutions involve:

  • Solvent Pair Selection : Ethyl acetate/petroleum醚 mixtures improve chromatographic separation.

  • Recrystallization : Methylene chloride/ethyl acetate yields high-purity crystals .

Mechanism of Action

The mechanism by which Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and interference with ion transport.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulkiness : Bulky groups (e.g., tert-butoxy in 8g ) reduce crystallinity, yielding oils instead of solids.
  • Electron-Withdrawing Groups : Halogens (Br, F) and nitro groups (e.g., in ) increase melting points due to stronger dipole interactions .
  • Methoxy vs. Methyl : Methoxy groups (electron-donating) enhance solubility and reactivity compared to methyl substituents .

Biological Activity

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by functionalization to introduce the methoxyphenyl group.

Synthesis Steps:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with 1,3-dicarbonyl compounds.
  • Introduction of the Methoxyphenyl Group : This step often involves the use of methoxybenzoyl chloride in the presence of a base.
  • Carboxylation : The ethyl carboxylate group is introduced through esterification reactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. This compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the inhibition of specific enzymes involved in cell cycle regulation.

Enzymatic Inhibition

Pyrazole compounds are known to act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes. This compound may exhibit similar inhibitory effects, contributing to its anti-inflammatory properties.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of microbial enzyme functions, which is common among pyrazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including the target compound:

  • Anticancer Activity : A study reported that pyrazolo[1,5-a]pyrimidines, closely related to our compound, showed potent anticancer effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values in low micromolar ranges .
  • Enzymatic Inhibition : Another research highlighted that similar pyrazole compounds effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
  • Antimicrobial Efficacy : A recent investigation demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation via enzyme inhibition
Anti-inflammatoryCOX/LOX inhibition leading to reduced inflammation
AntimicrobialDisruption of microbial enzymes

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)5.71
HepG2 (Liver)6.14
PC3 (Prostate)8.00

In a comparative study, the compound outperformed standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

Anticonvulsant Properties

The anticonvulsant activity of this pyrazole derivative has been investigated in various animal models. The compound demonstrated effectiveness in reducing seizure activity:

Model ED50 (mg/kg) TD50 (mg/kg) Protection Index
Picrotoxin-induced seizures18.4170.29.2

This indicates a favorable safety profile, making it a candidate for further exploration in the treatment of epilepsy and related disorders .

Diabetes Management

The compound has also been evaluated for its potential use in managing diabetes. Research indicates that pyrazole derivatives can influence glucose metabolism and insulin sensitivity:

Parameter Effect Reference
Blood Glucose LevelsDecreased
Insulin SensitivityIncreased

These findings suggest that this compound may offer therapeutic benefits in metabolic disorders.

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anticonvulsant Activity

In an animal model of epilepsy, administration of the compound significantly reduced the frequency of seizures induced by picrotoxin. The study highlighted the compound's ability to modulate GABAergic neurotransmission, providing insights into its mechanism as an anticonvulsant agent.

Chemical Reactions Analysis

Suzuki Cross-Coupling

This reaction introduces aryl groups at the pyrazole C4 position using microwave-assisted conditions:

ParameterDetailsYieldSource
CatalystPd(PPh₃)₄73–97%
BaseCs₂CO₃
Boronic AcidArylboronic acids (e.g., 4-methoxyphenylboronic acid)
SolventDioxane/H₂O (4:1 v/v)
Temperature100°C (microwave irradiation, 1 hr)

Key Outcome : Produces 3,4-diaryl-substituted pyrazoles for biological evaluation .

Transesterification

Converts ethyl esters to methyl esters under mild alkaline conditions:

ParameterDetailsYieldSource
ReagentK₂CO₃92–96%
SolventMethanol
TemperatureReflux (3 hr)

Application : Enhances solubility for pharmacokinetic studies .

Bromination and Alkylation

The pyrazole core undergoes selective functionalization:

Bromination at C4

N-Bromosuccinimide (NBS) mediates regioselective bromination:

ParameterDetailsYieldSource
ReagentNBS (1.5 eq.)88–93%
SolventDichloromethane (DCM)
Temperature35°C (16 hr)

Outcome : Enables subsequent cross-coupling reactions .

N-Alkylation

Introduces 2-aryl-2-oxoethyl groups via nucleophilic substitution:

ParameterDetailsYieldSource
Substrate2-Bromoacetophenone derivatives85–90%
BaseNa₂CO₃
SolventDMF
Temperature70°C (8 hr)

Structural Impact : Enhances π-π stacking interactions in crystal lattices .

Intramolecular Interactions

The compound exhibits stabilizing hydrogen bonds influencing reactivity:

Interaction TypeDetailsSource
N–H···O Hydrogen BondForms a pseudo six-membered ring, locking planar conformation
Torsional AnglesC2–C3–C4–C5: 67.48° (facilitates steric flexibility)

Significance : Stabilizes intermediates during catalytic cycles .

Biological Derivatization

The ester group undergoes hydrolysis to carboxylic acids for drug discovery:

ReactionConditionsOutcomeSource
SaponificationNaOH (aq.), ethanol, refluxCarboxylic acid derivatives
Enzyme InhibitionTested against carbonic anhydrase IIIIC₅₀: 0.81 µM (compound 36 )

Pharmacological Relevance : Demonstrated anticancer and enzyme inhibition activities .

Stability Under Reaction Conditions

Critical parameters affecting reaction efficiency:

FactorImpactSource
Steric HindranceBulky substituents reduce yields (e.g., 4-Cl vs. 4-OCH₃)
Microwave IrradiationReduces reaction time (1 hr vs. 16 hr conventional heating)

Optimization Note : Microwave methods improve yields by 15–20% compared to conventional methods .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step protocols involving:

  • Condensation reactions : For example, hydrazones react with enol diazoacetates to form pyrazole cores, followed by functionalization (e.g., alkylation or esterification) .
  • Key intermediates : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (a brominated precursor) is critical for further derivatization, as shown in X-ray crystallography studies .
  • Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 1.35 ppm for ethyl ester protons) and HRMS (e.g., [M+H]+ calculated for C₁₆H₁₈N₂O₄: 303.1345, observed: 303.1342) .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

Methodological Answer:

  • Chromatographic techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .
  • Spectroscopic validation :
    • NMR : Aromatic protons (δ 6.8–7.4 ppm) confirm the 4-methoxyphenyl group; ester carbonyl signals appear at δ ~170 ppm in ¹³C NMR .
    • Melting point : Sharp melting points (e.g., 107–108°C for crystalline derivatives) indicate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, particularly when introducing substituents at the pyrazole N1 or C5 positions?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalysis : Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling for aryl substitutions, achieving yields >85% .
  • Temperature control : Low temperatures (–10°C) minimize side reactions during bromoethyl intermediate synthesis .

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations or HRMS adducts) be resolved during structural analysis?

Methodological Answer:

  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the 1H-pyrazole tautomer via C–N bond lengths) .
  • Tandem MS/MS : Differentiates isobaric adducts (e.g., sodium vs. potassium adducts in HRMS) .
  • DFT calculations : Predict NMR chemical shifts to validate experimental data .

Q. What strategies are employed to assess the compound’s potential as a pharmacological scaffold, such as enzyme inhibition?

Methodological Answer:

  • Molecular docking : Pyrazole carboxylates are docked into enzyme active sites (e.g., Lp-PLA2) using AutoDock Vina, with binding poses validated by MD simulations .
  • SAR analysis : Modifying the 4-methoxyphenyl group to 4-chlorophenyl increases hydrophobicity, enhancing IC₅₀ values by 3-fold .
  • ADME-Tox profiling : SwissADME predicts moderate blood-brain barrier penetration (logBB = –0.5) and CYP3A4 inhibition risk .

Critical Analysis of Methodological Limitations

  • Synthetic challenges : Bromoethyl intermediates (e.g., ) are moisture-sensitive, requiring anhydrous conditions.
  • Crystallography limitations : Low-resolution data (<1.0 Å) may obscure hydrogen bonding networks, necessitating complementary IR/Raman studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.